

Discovery and synthesis of MAT2A inhibitor 2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MAT2A inhibitor 2

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An In-depth Technical Guide on the Discovery and Synthesis of MAT2A Inhibitor AG-270

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly due to a synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] MTAP is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers.[1][5] This genetic alteration leads to the accumulation of 5'-methylthioadenosine (MTA), which inhibits protein arginine methyltransferase 5 (PRMT5). Consequently, these cancer cells become highly dependent on MAT2A to maintain SAM levels for survival.[1]

AG-270 (also known as S095033) is a first-in-class, oral, potent, and reversible allosteric inhibitor of MAT2A.[6][7][8] It was developed to selectively target these MTAP-deleted cancer cells.[9] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of AG-270.

Discovery and Structure

The discovery of AG-270 was a result of extensive structure-based drug design efforts. The chemical scaffold of AG-270 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class.[8][10] The development process involved iterative structure-guided design to significantly improve the potency from initial fragment screening hits.[9]

The binding mode of AG-270 to MAT2A was elucidated through X-ray crystallography. The cocrystal structure of AG-270 with MAT2A in the presence of the reaction product SAM (PDB code: 7KCC) revealed that the inhibitor binds to an allosteric site at the interface of the MAT2A dimer.[8][10] This binding traps the product SAM within the active site by locking the enzyme in a closed conformation, which confirms its allosteric mechanism of action.[8] The structure also validated an intramolecular hydrogen bond in AG-270, suggesting that its bound conformation is a low-energy state.[8]

Synthesis of AG-270

The chemical synthesis of AG-270 has been described in detail. A key step in the synthesis involves the construction of the 1H-pyrazol-5-amine intermediate. This is achieved by reacting a nitrile compound with hydrazine in acetic acid, followed by the addition of cyclohexanone.[7] The overall synthesis is a multi-step process that culminates in the formation of the final AG-270 molecule.[7]

Mechanism of Action

AG-270 is an allosteric and substrate-noncompetitive inhibitor of MAT2A.[8] Unlike competitive inhibitors that bind to the enzyme's active site, AG-270 binds to a distinct allosteric pocket.[8][10] This binding event does not compete with the substrates, L-methionine or ATP. Instead, it inhibits the enzyme by preventing the release of the product, SAM.[8] This leads to a reduction in intracellular SAM levels, which in turn exacerbates the suppression of PRMT5 activity in MTAP-deleted cells, leading to selective cell death.[1] Furthermore, MAT2A inhibition by AG-270 has been shown to induce DNA damage and alter mRNA splicing of genes involved in cell cycle regulation.[4][11]

Quantitative Data

Table 1: In Vitro Potency and Cellular Activity of AG-270 and Related Compounds

Compound	MAT2A Enzymatic IC50 (nM)	HCT-116 MTAP-/- Cell Proliferation IC50 (μM)	Reference
AG-270	Not explicitly stated in provided texts	Not explicitly stated in provided texts	[8]
AGI-24512	8	Not available	[10]
Compound 17	150	Not available	[8]
AGI-25696	Not available	Not available	[8][12]
PF-9366	Not available	Not available	[1][12]

Note: While specific IC50 values for AG-270 were not found in the provided search results, its development as a clinical candidate implies high potency. AGI-24512 is a potent analog from the same chemical series.

Table 2: Preclinical Pharmacokinetics of AG-270

Species	Administration	Dose (mg/kg)	Mean Half-Life (h)	Reference
Mouse	IV	1	Not available	[13]
PO	5	Not available	[13]	
Rat	IV	1	Not available	[13]
PO	5	Not available	[13]	
Dog	IV	1	Not available	[13]
PO	5	Not available	[13]	
Monkey	IV	1	Not available	[13]
PO	5	Not available	[13]	

Note: The referenced figure S6 in the supplementary information[13] contains plasma concentration-time profiles, but specific pharmacokinetic parameters like half-life were not

detailed in the abstract text.

Table 3: Phase I Clinical Trial Results for AG-270 (NCT03435250)

Parameter	Finding	Reference
Dosing Regimen	50 mg QD up to 400 mg QD and 200 mg BID	[5] [14]
Maximum Tolerated Dose (MTD)	200 mg once daily (QD)	[5] [14]
Pharmacokinetics (PK)	Plasma concentrations increased dose-proportionally up to 200 mg QD. The median half-life ranged from 16.1 to 38.4 hours.	[14]
Pharmacodynamics (PD)	Robust target engagement with 54% to 70% reduction in plasma SAM levels across various doses. Reduction in tumor SDMA levels in paired biopsies.	[6] [14] [15]
Safety and Tolerability	Generally well-tolerated up to 200 mg QD. Common treatment-related adverse events included reversible increases in liver function tests, thrombocytopenia, anemia, fatigue, and rash.	[5] [6]
Efficacy	Preliminary signs of clinical activity. Two partial responses were observed. Five other patients had stable disease for ≥ 16 weeks.	[5] [6] [15]

Experimental Protocols

MAT2A Enzymatic Assay: The mechanism of action was determined by running the MAT2A enzyme assay with one substrate (e.g., L-Met) held at a fixed concentration while titrating the second substrate (e.g., ATP) and the inhibitor simultaneously.^[13] This allows for the determination of whether the inhibition is competitive or noncompetitive with respect to each substrate.^[8]

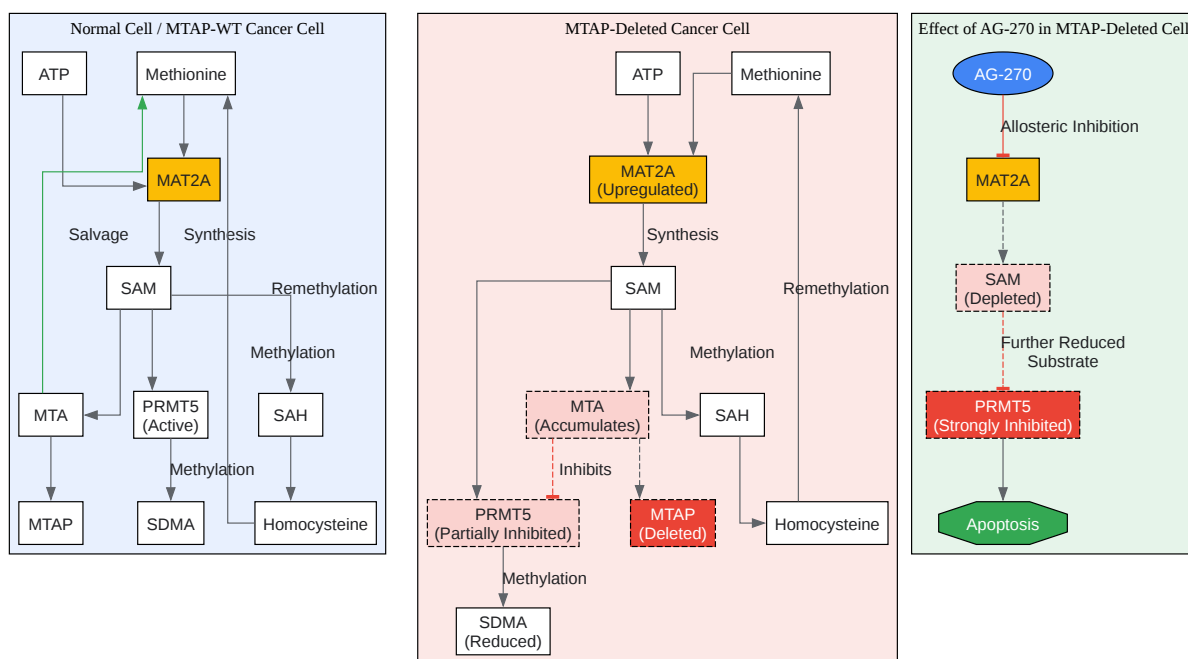
Cellular Proliferation Assay: The anti-proliferative effects of MAT2A inhibitors were assessed in cancer cell lines, particularly those with and without MTAP deletion (e.g., HCT-116 MTAP^{-/-}).^[1]^[12] These assays typically involve treating cells with varying concentrations of the inhibitor for a set period and then measuring cell viability using standard methods like MTT or CellTiter-Glo.

In Vivo Xenograft Studies: The in vivo efficacy of AG-270 was evaluated in mouse xenograft models, including those derived from patient tumors (PDX models).^[11] In a study with an HCT-116 MTAP-deleted xenograft model, AG-270 administered at 50 mg/kg daily resulted in a tumor growth inhibition (TGI) of 43%.^[12] These studies also involved monitoring for tolerability, such as changes in body weight.^[12]

Pharmacokinetic Studies: Preclinical pharmacokinetic profiles of AG-270 were determined in multiple species (mouse, rat, dog, and monkey) following both intravenous (IV) and oral (PO) administration.^[13] Plasma concentrations of the drug were measured over time to calculate key PK parameters.

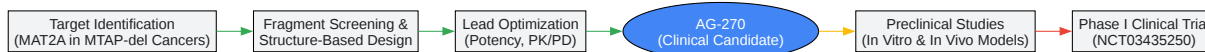
Phase I Clinical Trial (NCT03435250): This first-in-human trial enrolled patients with advanced solid tumors or lymphomas characterized by homozygous MTAP deletion.^[6]^[11]^[15] The study followed a dose-escalation design to determine the MTD.^[6]^[15] Secondary objectives included assessing safety, tolerability, pharmacokinetics, pharmacodynamics (by measuring plasma SAM and tumor SDMA), and preliminary efficacy.^[6]^[15]

Visualizations



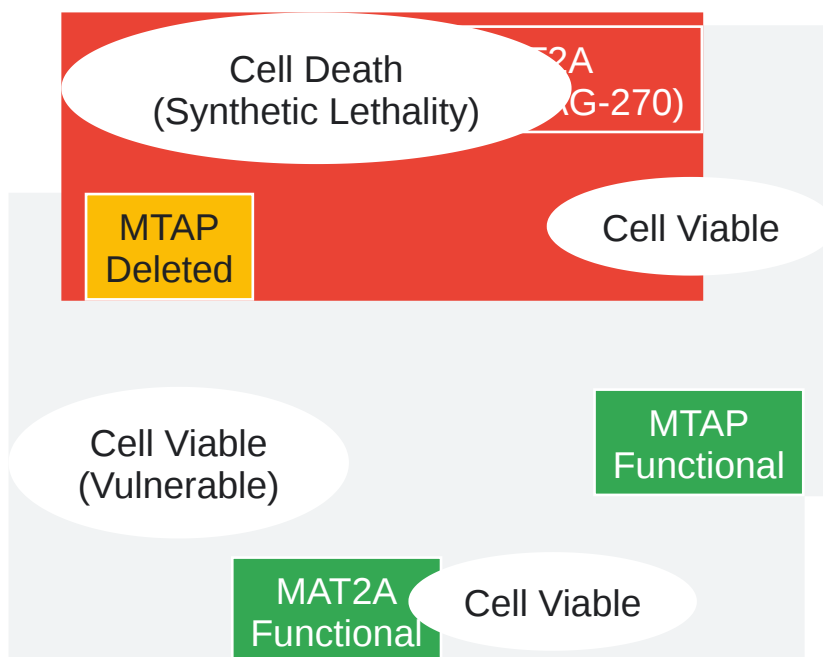
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Caption: MAT2A pathway and the synthetic lethal effect of AG-270.



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Caption: AG-270 drug discovery and development workflow.



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Caption: Logical relationship of synthetic lethality with MAT2A and MTAP.

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- To cite this document: BenchChem. [Discovery and synthesis of MAT2A inhibitor 2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680276#discovery-and-synthesis-of-mat2a-inhibitor-2]

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